molecular formula C16H11NO5 B11964914 3,4-Methylenedioxy-4'-nitrochalcone

3,4-Methylenedioxy-4'-nitrochalcone

Cat. No.: B11964914
M. Wt: 297.26 g/mol
InChI Key: FMNQGVMNCNMWBE-UHFFFAOYSA-N
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Description

3,4-Methylenedioxy-4’-nitrochalcone is an organic compound with the molecular formula C16H11NO5 and a molecular weight of 297.27 g/mol . It is a member of the chalcone family, which are open-chain flavonoids known for their diverse biological activities. This compound is characterized by the presence of a methylenedioxy group and a nitro group attached to the chalcone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Methylenedioxy-4’-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3,4-methylenedioxybenzaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3,4-Methylenedioxy-4’-nitrochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-Methylenedioxy-4’-nitrochalcone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methylenedioxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.

Major Products Formed

    Oxidation: Epoxides or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Methylenedioxy-4’-nitrochalcone is unique due to the presence of both the methylenedioxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various scientific research applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c18-14(12-3-5-13(6-4-12)17(19)20)7-1-11-2-8-15-16(9-11)22-10-21-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNQGVMNCNMWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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